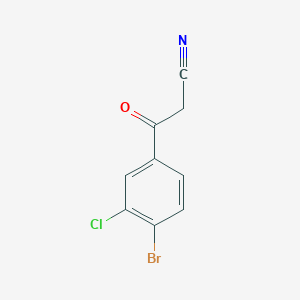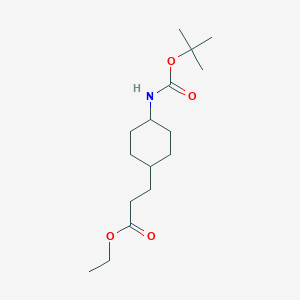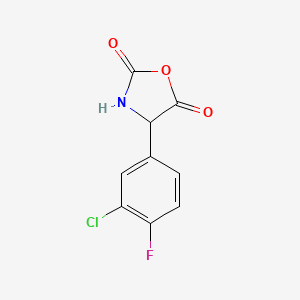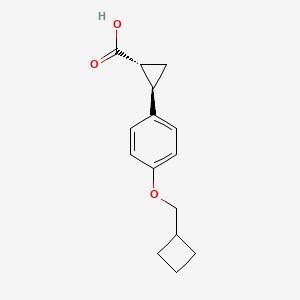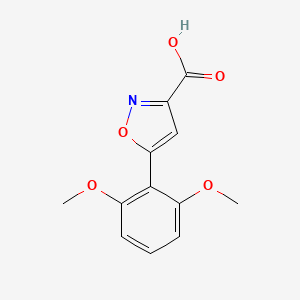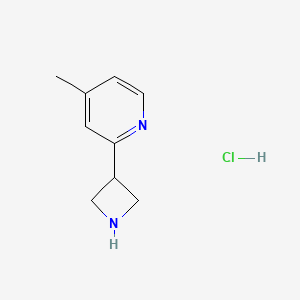
2-(3-Azetidinyl)-4-methylpyridine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD32662342” is a chemical entity with unique properties and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662342” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD32662342” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: “MFCD32662342” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
“MFCD32662342” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “MFCD32662342” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets are determined through detailed biochemical and pharmacological studies.
類似化合物との比較
“MFCD32662342” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar molecular structure but different reactivity.
Compound B: Shares similar applications in chemistry and biology but differs in its mechanism of action.
Compound C: Used in industrial applications with comparable properties but distinct preparation methods.
The uniqueness of “MFCD32662342” lies in its specific combination of properties, making it valuable for targeted applications in various scientific fields.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-4-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-11-9(4-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChIキー |
YITMGOGZZLEMPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


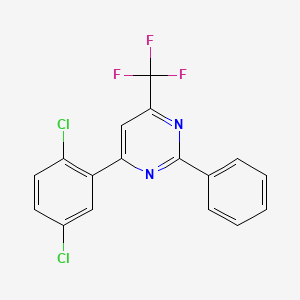


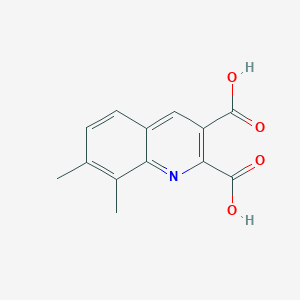

![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)

